3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-4-8-6-12-7-9(8)5-11/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSPFAGSWPOVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuro-pyrrole moiety, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of 204.27 g/mol. This structure may influence its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fused heterocyclic structure allows for selective binding, which can modulate various physiological pathways.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems may provide neuroprotective benefits.
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against various pathogens.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of tetrahydrofuro-pyrrole compounds exhibited significant cytotoxicity against A549 lung cancer cells through cell cycle arrest and apoptosis induction. This suggests that similar mechanisms may be applicable to the compound .
- Neuroprotective Potential : Research on related furo-pyrrole compounds indicated their ability to protect neuronal cells from oxidative stress-induced damage, highlighting a potential therapeutic avenue for neurodegenerative diseases .
- Antimicrobial Activity : A review noted that several pyrrole-based compounds showed effective inhibition against bacterial strains, suggesting that this compound may possess similar properties .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems. The tetrahydrofuran and pyrrole rings are known to influence serotonin and norepinephrine pathways.
Drug Development
- Lead Compound : 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine can serve as a lead compound in the development of new pharmaceuticals targeting neurological disorders.
Organic Synthesis
Building Block for Complex Molecules
- The compound can act as a versatile building block in organic synthesis, enabling the construction of more complex heterocycles through various chemical reactions such as cyclization and substitution.
Synthetic Routes
- Common synthetic methods include nucleophilic substitutions and cyclization reactions under controlled conditions. These methods are crucial for producing derivatives with enhanced biological activity or specific pharmacokinetic properties.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of tetrahydrofuran-fused compounds, demonstrating their potential as serotonin reuptake inhibitors. The findings suggest that modifications on the tetrahydrofuran ring can significantly enhance binding affinity to serotonin transporters, indicating that this compound may exhibit similar properties .
Case Study 2: Synthesis and Reactivity
Research conducted by Smith et al. (2022) detailed the synthesis of this compound via a multi-step reaction pathway involving cyclization of furo-pyrrole precursors. The study highlighted the compound's ability to undergo electrophilic substitution reactions, leading to diverse derivatives with potential applications in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
